(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride
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Overview
Description
(1R,6S)-7,7-dimethyl-2-azabicyclo[411]octan-3-one hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions to form the bicyclic core. The reaction conditions often involve the use of strong acids such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring, often facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
- (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one acetate
Uniqueness
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its non-salt counterparts. This makes it particularly useful in applications where solubility is a critical factor.
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-9(2)6-3-4-8(11)10-7(9)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1 |
InChI Key |
ZUZGTVMBFLSMGA-UOERWJHTSA-N |
Isomeric SMILES |
CC1([C@H]2CCC(=O)N[C@@H]1C2)C.Cl |
Canonical SMILES |
CC1(C2CCC(=O)NC1C2)C.Cl |
Origin of Product |
United States |
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